

Pimelic Diphenylamide 106: A Technical Guide to its Physicochemical Properties and Biological Activity

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Compound of Interest

Compound Name: *Pimelic Diphenylamide 106*

Cat. No.: *B1682606*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimelic Diphenylamide 106, also known as TC-H 106 or RGFA-8, is a synthetic small molecule that has garnered significant interest in the field of epigenetics and drug discovery. It is a potent and selective inhibitor of class I histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression.[1] By inhibiting HDACs, **Pimelic Diphenylamide 106** can induce histone hyperacetylation, leading to a more open chromatin structure and the transcriptional activation of certain genes.[2] This mechanism of action has made it a valuable tool for studying the role of HDACs in various biological processes and a potential therapeutic agent for diseases such as Friedreich's ataxia and certain cancers.[3][4] This technical guide provides a comprehensive overview of the known physicochemical properties of **Pimelic Diphenylamide 106**, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway and related experimental workflows.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Pimelic Diphenylamide 106** based on available data. It is important to note that experimental values for melting point, boiling point, and the partition coefficient (logP) are not readily available in the public domain. In

lieu of this data, standardized experimental protocols for their determination are provided in the subsequent section.

Property	Value	Source
IUPAC Name	N'-(2-aminophenyl)-N-(4-methylphenyl)heptanediamide	[5]
Synonyms	TC-H 106, RGFA-8, Histone Deacetylase Inhibitor VII	[6][7]
CAS Number	937039-45-7	[7]
Molecular Formula	C ₂₀ H ₂₅ N ₃ O ₂	[7]
Molecular Weight	339.43 g/mol	[7]
Appearance	White to beige powder	
Solubility	DMSO: ≥15 mg/mL Ethanol: Soluble to 50 mM Water: Insoluble[2]	
Purity	≥98% (HPLC)	
Storage	2-8°C	
Computed LogP	2.8	[5]

Biological Activity

Pimelic Diphenylamide 106 is a slow, tight-binding inhibitor of class I HDACs. Its inhibitory activity is most potent against HDAC3. Unlike broad-spectrum HDAC inhibitors, it demonstrates no significant activity against class II HDACs.[1]

Target	IC ₅₀	K _i	Source
HDAC1	150 nM	148 nM	[2]
HDAC2	760 nM	~102 nM	[2][6]
HDAC3	370 nM	~14 nM	[6]
HDAC8	5000 nM	-	

Experimental Protocols

Detailed methodologies for the determination of key physicochemical and biological properties are outlined below.

Melting Point Determination (Capillary Method)

This protocol describes the standard capillary method for determining the melting point of a solid crystalline substance.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (1 mm internal diameter)
- Thermometer or digital temperature probe
- Sample of **Pimelic Diphenylamide 106**, finely powdered

Procedure:

- Sample Preparation: A small amount of the finely powdered **Pimelic Diphenylamide 106** is packed into a glass capillary tube to a height of 2-3 mm.

- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
- **Observation:** The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. The melting point is reported as this range.
- **Mixed Melting Point (for identity confirmation):** To confirm the identity of the substance, a small amount is mixed with a known standard. If there is no depression in the melting point of the mixture, the two substances are likely identical.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium shake-flask method, a gold standard for determining the thermodynamic solubility of a compound.

Principle: An excess of the solid compound is agitated in a specific solvent system until equilibrium is reached, and the concentration of the dissolved solute is then measured.

Materials:

- **Pimelic Diphenylamide 106**
- Aqueous buffer solutions of various pH values (e.g., pH 4.5, 6.8, 7.4)
- Orbital shaker or other suitable agitation device
- Centrifuge
- Validated analytical method for quantification (e.g., HPLC-UV)
- Vials and filters

Procedure:

- **Sample Preparation:** An excess amount of **Pimelic Diphenylamide 106** is added to a vial containing a known volume of the desired aqueous buffer.
- **Equilibration:** The vials are sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours). The presence of undissolved solid should be visually confirmed.
- **Phase Separation:** After equilibration, the samples are allowed to stand to allow the excess solid to sediment. An aliquot of the supernatant is then carefully removed and clarified by centrifugation or filtration to remove any remaining solid particles.
- **Quantification:** The concentration of **Pimelic Diphenylamide 106** in the clarified supernatant is determined using a validated analytical method, such as HPLC-UV.
- **Data Analysis:** The solubility is reported as the mean concentration from replicate experiments.

In Vitro HDAC Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of **Pimelic Diphenylamide 106** against a specific HDAC enzyme.

Principle: The enzymatic activity of a recombinant HDAC is measured in the presence and absence of the inhibitor. The amount of product formed is quantified, typically using a fluorogenic substrate.

Materials:

- Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
- Fluorogenic HDAC substrate
- Assay buffer
- Developer solution
- **Pimelic Diphenylamide 106** (dissolved in DMSO)

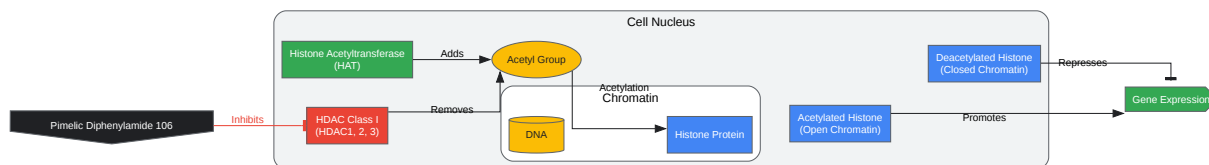
- Microplate reader

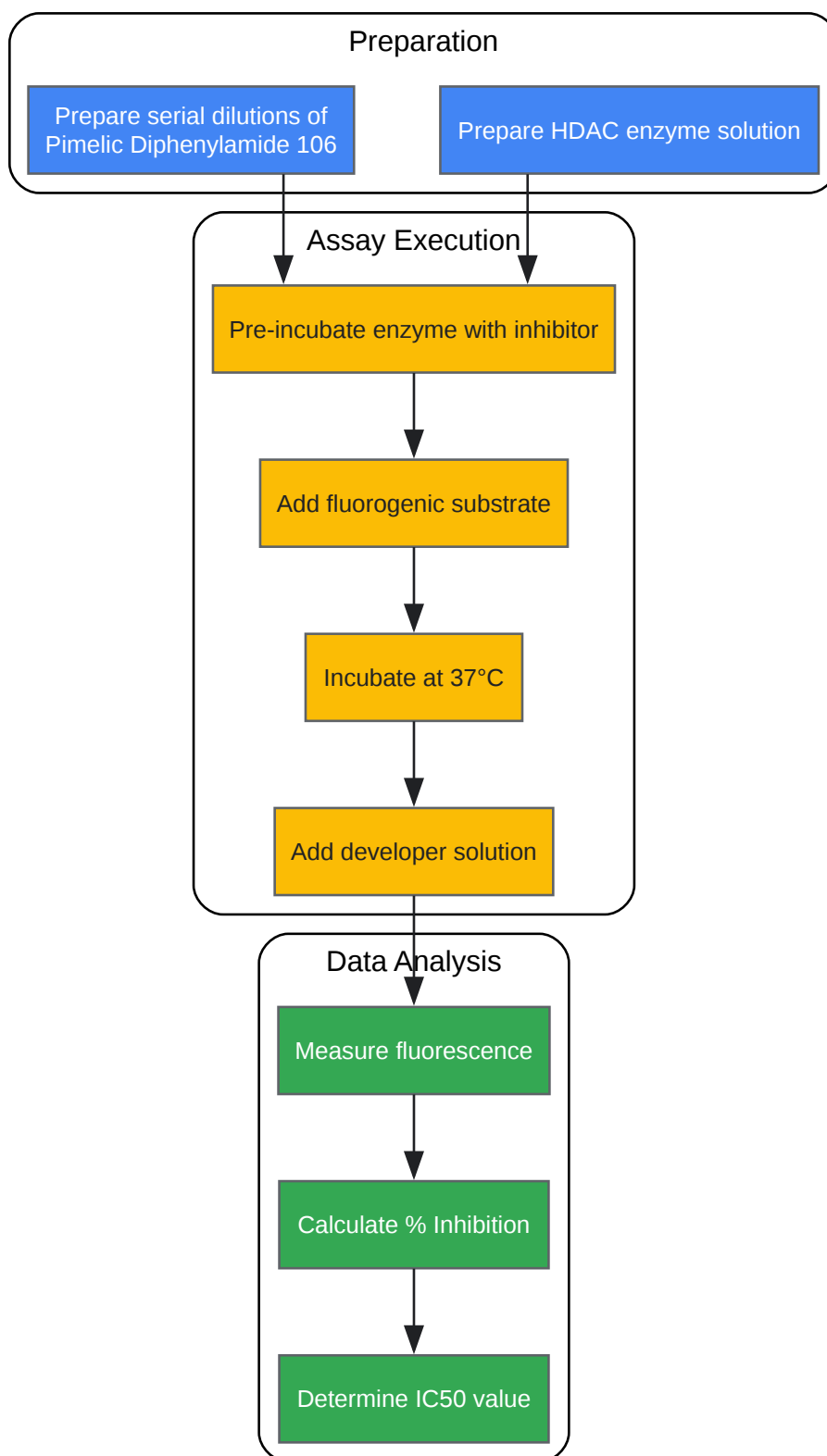
Procedure:

- Enzyme and Inhibitor Pre-incubation: The HDAC enzyme is pre-incubated with varying concentrations of **Pimelic Diphenylamide 106** in the assay buffer for a defined period (e.g., 15-180 minutes) to allow for inhibitor binding.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic HDAC substrate.
- Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
- Reaction Termination and Development: The reaction is stopped, and the developer solution is added. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
- Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.
- Data Analysis: The IC_{50} value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway





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